myelin peptide amide-12
myelin peptide amide-12
Brand Name:
Vulcanchem
CAS No.:
141311-86-6
VCID:
VC0122174
InChI:
InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
SMILES:
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C
Molecular Formula:
C62H105N23O18
Molecular Weight:
1460.6 g/mol
myelin peptide amide-12
CAS No.: 141311-86-6
Main Products
VCID: VC0122174
Molecular Formula: C62H105N23O18
Molecular Weight: 1460.6 g/mol
CAS No. | 141311-86-6 |
---|---|
Product Name | myelin peptide amide-12 |
Molecular Formula | C62H105N23O18 |
Molecular Weight | 1460.6 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Standard InChIKey | WGACMNAUEGCUHG-VYBOCCTBSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
SMILES | CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
Sequence | AAQKRPSQRSKY |
Synonyms | Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide MPA-12 myelin peptide amide-12 |
PubChem Compound | 5487470 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume